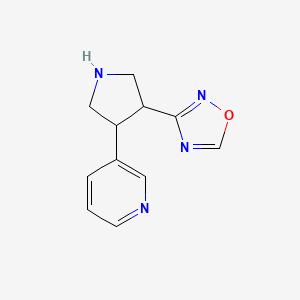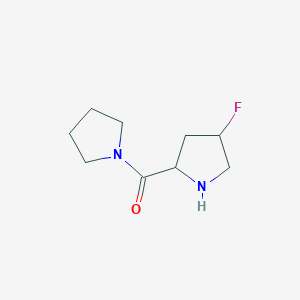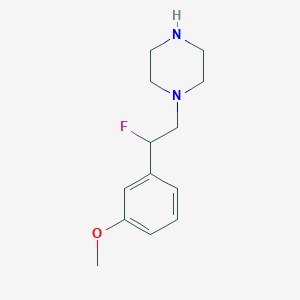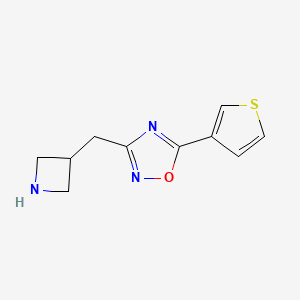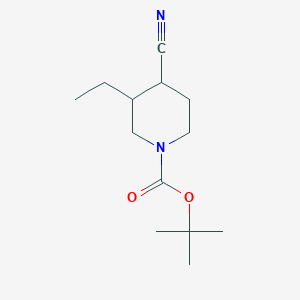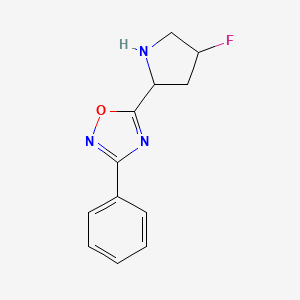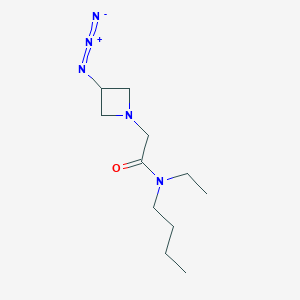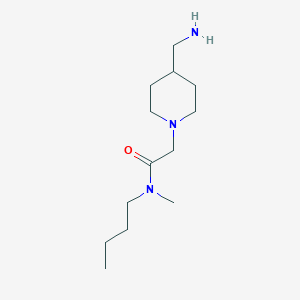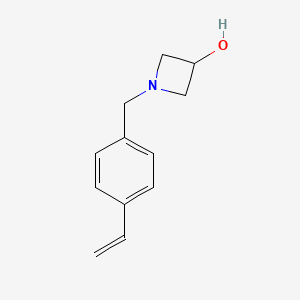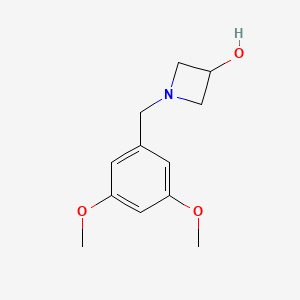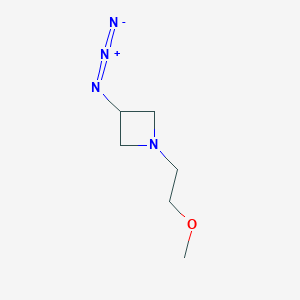
1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine
Descripción general
Descripción
The compound “1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine and its derivatives play a significant role in chemical synthesis, showcasing their reactivity and application in the formation of complex molecules. For instance, catalyst-free reactions of 2-fluoropyridine with amines, including those related to the pyrrolidine class, demonstrate the potential for creating diverse N-(pyridin-2-yl) derivatives. These reactions underline the compound's utility in synthesizing novel pyrrolidine derivatives, which are crucial for further chemical transformations and the development of pharmacologically active molecules (Abel et al., 2015).
Intermediate in Medicinal Chemistry
The synthesis of pyrrolidine derivatives, including those derived from 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine, is a critical step in the development of new therapeutic agents. A study describes the synthesis of antibacterial cyanopyridine derivatives, indicating the compound's role as an intermediate in creating new molecules with potential antibacterial properties. Such compounds have been evaluated against a variety of bacterial strains, showcasing their importance in the discovery and development of new antibiotics (Bogdanowicz et al., 2013).
Material Science and Conductive Polymers
Pyrrolidine derivatives, including those derived from 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine, are foundational for creating conductive polymers. Polypyrroles, a class of conductive polymers, are highlighted for their stability and flexibility. These materials find applications in various technological areas, including electronics and materials science, pointing to the broader implications of the compound in research beyond medicinal chemistry (Anderson & Liu, 2000).
Hydrogen Bond Basicity and Structural Studies
The investigation of hydrogen bond basicity and structural characterization of pyrrolidine and its derivatives provides deep insights into their chemical properties and reactivity. Understanding the hydrogen-bonding capabilities of these compounds is essential for their application in synthesis and drug design, offering a pathway to tailor molecular interactions for specific outcomes (Graton et al., 2001).
Propiedades
IUPAC Name |
1-(2-fluoropyridin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-9-5-8(1-3-12-9)13-4-2-7(11)6-13/h1,3,5,7H,2,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGHEMPPUIVTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



